Glycyl-L-Asparagin

Übersicht

Beschreibung

Asparagin ist eine α-Aminosäure, die bei der Biosynthese von Proteinen verwendet wird. Sie enthält eine α-Aminogruppe, eine α-Carbonsäuregruppe und eine Seitenkettencarboxamidgruppe, was sie als polare, aliphatische Aminosäure klassifiziert. Asparagin ist beim Menschen nicht essentiell, was bedeutet, dass der Körper es synthetisieren kann. Es wurde erstmals 1806 aus Spargelssaft isoliert, der reich an Asparagin ist, daher der Name .

Wirkmechanismus

Target of Action

Glycyl-l-asparagine is a dipeptide composed of two amino acids: glycine and asparagine . The primary targets of Glycyl-l-asparagine are enzymes involved in asparagine metabolism, such as asparagine synthase (ASNS) and asparaginase (ASNase) . ASNS catalyzes the synthesis of asparagine from aspartate, while ASNase hydrolyzes asparagine to aspartate .

Mode of Action

It is known that asparagine, one of the components of glycyl-l-asparagine, plays a crucial role in the metabolism of toxic ammonia in the body through the action of asparagine synthase . This enzyme attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine, a component of Glycyl-l-asparagine, is involved in several biochemical pathways. It is a part of the asparagine-linked protein glycosylation process, a prevalent protein modification reaction in eukaryotic systems . This process involves the co-translational transfer of a pre-assembled tetradecasaccharide from a dolichyl-pyrophosphate donor to the asparagine side chain of nascent proteins at the endoplasmic reticulum (ER) membrane .

Pharmacokinetics

It is known that l-asparaginase, an enzyme that interacts with asparagine, has a short in vivo half-life, requiring frequent dosing schedules . The development of PEGylated versions of this enzyme has shown significantly improved half-life in vivo .

Result of Action

The result of Glycyl-l-asparagine’s action is likely related to its role in asparagine metabolism. Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Therefore, the action of Glycyl-l-asparagine could potentially influence these processes.

Action Environment

The action of Glycyl-l-asparagine can be influenced by various environmental factors. For instance, the formation of nickel complexes with dipeptides, including Glycyl-l-asparagine, has been studied in aqueous solutions at different ionic strengths and temperatures . .

Wissenschaftliche Forschungsanwendungen

Asparagin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese verschiedener Verbindungen verwendet.

Biologie: Spielt eine entscheidende Rolle bei der Biosynthese von Proteinen und dem Stickstoffstoffwechsel.

Industrie: Wird in der Lebensmittelverarbeitung eingesetzt, um die Bildung von Acrylamid beim Kochen zu reduzieren.

5. Wirkmechanismus

Asparagin übt seine Wirkungen hauptsächlich durch seine Rolle bei der Biosynthese von Proteinen und dem Stickstoffstoffwechsel aus. Es wird aus Asparaginsäure und Ammoniak durch Asparaginsynthetase synthetisiert. Diese Reaktion ist entscheidend für die Entgiftung von Ammoniak im Körper. Asparagin ist auch ein struktureller Bestandteil vieler Proteine und trägt zu ihrer Stabilität und Funktion bei .

Ähnliche Verbindungen:

Asparaginsäure: Strukturell ähnlich wie Asparagin, jedoch ohne Amidgruppe.

Glutamin: Eine weitere Aminosäure mit einer ähnlichen Amidseitenkette, jedoch mit einer längeren Kohlenstoffkette.

Einzigartigkeit: Asparagin ist einzigartig aufgrund seiner Rolle im Stickstoffstoffwechsel und seiner Fähigkeit, Wasserstoffbrückenbindungen zu bilden, die zur Proteinstabilität beitragen. Im Gegensatz zu Asparaginsäure kann Asparagin an der Bildung von N-gebundenen Glykoproteinen teilnehmen, die für verschiedene zelluläre Funktionen unerlässlich sind .

Biochemische Analyse

Biochemical Properties

Glycyl-L-asparagine, like other dipeptides, participates in various biochemical reactions. It interacts with enzymes such as L-asparaginase, which catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . This interaction plays a crucial role in inhibiting protein biosynthesis in lymphoblasts .

Cellular Effects

Asparagine, a component of Glycyl-L-asparagine, has been reported to play a vital role in the development of cancer cells . Asparagine maintains cell life activities like glutamine, and also seemingly plays a more significant role compared to glutamine because the overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Molecular Mechanism

The L-asparaginase enzyme, which interacts with Glycyl-L-asparagine, utilizes a side chain of threonine as the primary nucleophile . This unique hydrolase activity is part of the mechanism by which L-asparaginase exerts its effects at the molecular level .

Temporal Effects in Laboratory Settings

L-asparaginase, an enzyme that interacts with Glycyl-L-asparagine, has been used in various laboratory settings and its effects have been studied extensively .

Metabolic Pathways

Glycyl-L-asparagine is involved in the metabolic pathways of protein digestion and amino acid degradation . Asparagine, a component of Glycyl-L-asparagine, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Subcellular Localization

For instance, yeast contains two L-asparaginase isoenzymes: cytoplasmic L-asparaginase I, and cell wall L-asparaginase II .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Asparagin kann durch verschiedene Methoden synthetisiert werden, darunter chemische Synthese, Extraktion aus Pflanzen und Biosynthese. Die chemische Synthese beinhaltet die Amidierung von Asparaginsäure mit Ammoniak. Diese Reaktion kann durch Asparaginsynthetase katalysiert werden, ein Enzym, das die Anlagerung von Ammoniak an Asparaginsäure erleichtert .

Industrielle Produktionsverfahren: Die industrielle Produktion von Asparagin beruht oft auf Biokatalyse aufgrund ihrer Effizienz und geringeren Umweltbelastung. Bei diesem Verfahren wird Asparaginsynthetase zur Katalyse der Reaktion eingesetzt, und ATP-Regenerationssysteme werden verwendet, um die Ausbeute zu erhöhen. Dieser Prozess kann hohe Ausbeuten an Asparagin mit relativ geringem Energieverbrauch und minimaler Umweltverschmutzung erzielen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Asparagin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Amidierung und enzymatischer Abbau. Eine der bemerkenswertesten Reaktionen ist die Hydrolyse durch das Enzym Asparaginase, das Asparagin in Asparaginsäure und Ammoniak umwandelt .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Katalysiert durch Asparaginase, typischerweise unter physiologischen Bedingungen.

Amidierung: Bezieht die Verwendung von Asparaginsynthetase und ATP ein, wobei Asparaginsäure als Substrat dient.

Hauptprodukte:

Hydrolyse: Asparaginsäure und Ammoniak.

Amidierung: Asparagin aus Asparaginsäure und Ammoniak.

Vergleich Mit ähnlichen Verbindungen

Aspartic Acid: Structurally similar to asparagine but lacks the amide group.

Glutamine: Another amino acid with a similar amide side chain but with a longer carbon chain.

Uniqueness: Asparagine is unique due to its role in nitrogen metabolism and its ability to form hydrogen bonds, which contribute to protein stability. Unlike aspartic acid, asparagine can participate in the formation of N-linked glycoproteins, which are essential for various cellular functions .

Biologische Aktivität

Glycyl-l-asparagine, a dipeptide composed of glycine and l-asparagine, has garnered attention in biochemical and pharmacological research due to its unique biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and stability under physiological conditions.

Chemical Structure and Properties

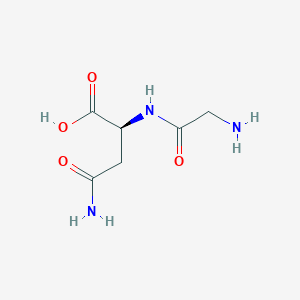

Glycyl-l-asparagine (Gly-Asn) is characterized by the following structural formula:

- Molecular Weight : 132.12 g/mol

- CAS Number : 1111-38-0

Pharmacological Effects

- Neuroprotective Properties : Research indicates that Gly-Asn exhibits neuroprotective effects, potentially through modulation of neurotransmitter systems. It has been shown to influence the activity of glutamate receptors, which are crucial for synaptic plasticity and memory formation .

- Antioxidant Activity : Gly-Asn has demonstrated antioxidant properties, helping to mitigate oxidative stress in cellular models. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Modulation of Protein Stability : The dipeptide is involved in stabilizing protein structures by reducing the rate of deamidation and racemization, common degradation pathways for asparagine residues in proteins. This stabilization is critical for maintaining the functional integrity of proteins over time .

- Interaction with Receptors : Gly-Asn may act on various receptors, influencing intracellular signaling pathways. Its structural similarity to other amino acids allows it to interact with receptors that typically bind larger peptides or proteins .

- Influence on Enzymatic Activity : Studies have indicated that Gly-Asn can modulate the activity of certain enzymes involved in metabolic pathways, potentially enhancing or inhibiting their functions depending on the physiological context .

Deamidation and Racemization

Gly-Asn is susceptible to non-enzymatic degradation processes such as deamidation and racemization. These processes are influenced by environmental factors such as pH and temperature:

- Deamidation Half-life : Approximately 1.4 days at 37°C and pH 7.4.

- Racemization Rate : Significant racemization occurs during the deamidation process, affecting the biological activity of Gly-Asn over time .

Case Studies

- Neuroprotective Effects in Rodent Models : A study demonstrated that administration of Gly-Asn improved cognitive function in rodent models subjected to oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

- Stability Assessment in Pharmaceutical Formulations : Research focused on the stability of Gly-Asn in various pharmaceutical formulations revealed that its degradation could be minimized through appropriate formulation strategies, highlighting its potential for use in drug development .

Comparative Analysis with Other Dipeptides

| Dipeptide | Molecular Weight | Neuroprotective Effect | Stability (Half-life) |

|---|---|---|---|

| Glycyl-l-asparagine | 132.12 g/mol | Yes | 1.4 days |

| Glycyl-l-glutamine | 146.15 g/mol | Moderate | 0.8 days |

| L-Alanylglycine | 132.13 g/mol | No | 2.0 days |

Eigenschaften

IUPAC Name |

(2S)-2,4-diamino-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXYFEDJOCDNAF-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Record name | asparagine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Asparagine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28088-48-4 | |

| Record name | L-Asparagine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28088-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10883220 | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS], Solid | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies, In water, 2.94X10+4 mg/L at 25 °C, 29.4 mg/mL | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.543 g/cu cm at 15/4 °C | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg] | |

| Record name | Asparagine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins., Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orthorhombic bisphenoidal crystals | |

CAS No. |

70-47-3, 5794-13-8 | |

| Record name | (-)-Asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE (L) HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Asparagine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asparagine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z33R5TKO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

234-235 °C, 234 - 235 °C | |

| Record name | Asparagine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASPARAGINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Asparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000168 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.